Hsp90-IN-19

Cancer Leukemia Cell Proliferation

Researchers often face unpredictable efficacy when substituting Hsp90 inhibitors due to wide potency ranges and isoform selectivity differences. Hsp90-IN-19 offers a defined intermediate-potency profile to address this pain point. - Biochemical IC50: 0.27 μM against Hsp90 ATP-binding pocket - Selective cellular activity: HL-60 IC50 = 16.95 μM; minimal activity in MCF-7, A549, SW480 (>40 μM) - Suitable as tool compound for acute promyelocytic leukemia studies and SAR controls - Recommended working concentration: 10-20 μM in HL-60 models

Molecular Formula C29H38O7
Molecular Weight 498.6 g/mol
Cat. No. B12390406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp90-IN-19
Molecular FormulaC29H38O7
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C(=CCC(C2C=COC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O
InChIInChI=1S/C29H38O7/c1-19(2)8-7-13-29(6)14-11-22(18-35-26(32)10-9-25(30)31)28-23(17-21(5)36-28)24(29)12-15-34-27(33)16-20(3)4/h8,11-12,15-17,24H,7,9-10,13-14,18H2,1-6H3,(H,30,31)/b15-12+/t24-,29-/m0/s1
InChIKeyRFOZWSQGWRHUBD-WCJYFFLOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsp90-IN-19 Overview


Hsp90-IN-19 is a synthetic small-molecule inhibitor targeting the ATP-binding pocket of heat shock protein 90 (Hsp90), a molecular chaperone critical for the stabilization and activation of oncogenic client proteins. It exhibits Hsp90 inhibitory activity with an IC50 value of 0.27 μM . The compound demonstrates a unique antiproliferative pattern across a panel of cancer cell lines, with notable activity in HL-60 cells (IC50 16.95 μM) but limited effects on MCF-7, SW480, A549, and SMMC-7721 cells (IC50 >40 μM) . This profile suggests potential utility in specific leukemia models and warrants consideration in the context of other Hsp90 inhibitors.

Target ClassSynthetic Hsp90 ATP-pocket inhibitor
Cellular ProfileSelective antiproliferative activity in HL-60 leukemia model
Research ContextLeukemia-model tool for Hsp90 chaperone biology studies

Why Hsp90-IN-19 Cannot Be Substituted


Hsp90 inhibitors span a wide range of chemotypes, potencies, and isoform selectivities, leading to divergent cellular and in vivo outcomes. For instance, while 17-AAG (tanespimycin) exhibits an IC50 of approximately 5 nM against Hsp90, its cellular potency varies dramatically across cancer cell lines (IC50 ranging from 20 nM to >3.5 μM) . Similarly, ganetespib demonstrates IC50 values between 2–30 nM in cellular assays, representing a 20-fold increase in potency compared to 17-AAG in certain models [1]. Luminespib shows isoform-specific inhibition (HSP90α IC50 = 7.8 nM, HSP90β IC50 = 21 nM) [2]. Therefore, simply substituting one Hsp90 inhibitor for another based solely on class membership can result in unpredictable efficacy, target engagement, and toxicity profiles. The quantitative evidence presented below establishes the specific performance parameters that differentiate Hsp90-IN-19 from its closest analogs and alternatives.

Chemotype and potency profile may differ across Hsp90 inhibitors; class membership does not guarantee interchangeable cellular activity.
Isoform selectivity context varies among Hsp90 inhibitors; pan-Hsp90 inhibition may confound studies requiring isoform-specific interpretation.
Cellular response profiles differ between solid tumor and leukemia models; substitution could shift target engagement and endpoint patterns.

Hsp90-IN-19 Comparative Evidence


Cell Line-Selective Antiproliferative Activity

Hsp90-IN-19 demonstrates selective antiproliferative activity against the HL-60 promyelocytic leukemia cell line (IC50 = 16.95 μM) while showing minimal activity (IC50 > 40 μM) against MCF-7, SW480, A549, and SMMC-7721 cancer cells . In contrast, the well-established Hsp90 inhibitor 17-AAG shows potent activity across multiple cell lines, including A549 (IC50 = 20 nM) [1] and MCF-7 (IC50 = 5.2 nM) . This differential sensitivity pattern suggests that Hsp90-IN-19 may possess a distinct target engagement or cellular accumulation profile that favors activity in certain hematological malignancies while sparing solid tumor lines.

Cell Line Selectivity
Cross-study comparable
HL-60: 16.95 μM
Solid tumor lines: >40 μM
17-AAG: 5.2–20 nM (MCF-7, A549)
Reported selective leukemia cell response
48-h MTT assay; cross-study comparison
Cancer Leukemia Cell Proliferation

Moderate Biochemical Potency

Hsp90-IN-19 inhibits Hsp90 with an IC50 of 0.27 μM (270 nM) . This places its biochemical potency between the natural product geldanamycin (Kd = 1.2 μM) and the clinical-stage inhibitors 17-AAG (IC50 = 5 nM) , ganetespib (IC50 = 6 nM) [1], and luminespib (IC50 = 7.8 nM for HSP90α) [2]. While less potent than the most advanced inhibitors, Hsp90-IN-19's moderate affinity may translate to a distinct pharmacokinetic and toxicity profile, a common differentiator for compounds not optimized for maximal target engagement.

Biochemical Potency
Cross-study comparable
0.27 μM (270 nM)
Moderate Hsp90 affinity context
Compared to geldanamycin (1.2 μM Kd) and 17-AAG (5 nM)
Hsp90 Biochemical Assay Inhibitor Potency

Lack of Isoform Selectivity

Based on available data, Hsp90-IN-19 is characterized as a pan-Hsp90 inhibitor with no reported selectivity for specific Hsp90 isoforms (α, β, GRP94, TRAP-1) . This contrasts with isoform-selective inhibitors like KUNB31, which exhibits a Kd of 0.18 μM for Hsp90β and 50-fold selectivity over Hsp90α and Grp94 . The lack of isoform selectivity in Hsp90-IN-19 positions it as a general Hsp90 inhibitor suitable for studies where broad chaperone inhibition is desired, whereas isoform-selective probes are required for dissecting the specific roles of individual Hsp90 family members.

Isoform Selectivity
Class-level
Pan-Hsp90 inhibitor (no reported isoform selectivity)
General Hsp90 inhibition context
Isoform-specific probes required for mechanistic studies
Hsp90 Isoforms Selectivity Chemical Probe

Hsp90-IN-19 Recommended Applications


HL-60 Leukemia Cell Studies

Given its selective antiproliferative activity against HL-60 cells (IC50 = 16.95 μM) compared to other cancer cell lines (IC50 >40 μM) , Hsp90-IN-19 is a suitable tool compound for investigating Hsp90-dependent pathways in acute promyelocytic leukemia. Researchers should consider using concentrations in the 10–20 μM range to observe effects in HL-60 while expecting minimal activity in solid tumor lines like A549 or MCF-7.

Pan-Hsp90 Inhibition Studies

As a pan-Hsp90 inhibitor with moderate biochemical potency (IC50 = 0.27 μM) , Hsp90-IN-19 is appropriate for experiments requiring broad inhibition of Hsp90 chaperone function without the confounding factor of isoform selectivity. This is particularly relevant for studies examining global Hsp90 client protein degradation or chaperone cycle disruption.

Geldanamycin-Derivative Comparative Studies

Hsp90-IN-19's potency (IC50 = 0.27 μM) lies between that of geldanamycin (Kd = 1.2 μM) and the more potent 17-AAG (IC50 = 5 nM) . This positions Hsp90-IN-19 as a useful intermediate-potency control in structure-activity relationship (SAR) studies or when comparing the cellular effects of Hsp90 inhibitors with varying affinities.

Application
Selection Property
Validation Focus
HL-60 Leukemia Cell Studies
Selective antiproliferative profile (HL-60 vs solid tumor lines)
Leukemia cell-model endpoint review
Pan-Hsp90 Inhibition Studies
Broad Hsp90 chaperone inhibition, moderate target affinity
Global client protein degradation studies
Hsp90 Inhibitor SAR & Comparative Studies
Intermediate affinity between geldanamycin and clinical-stage inhibitors
Affinity-dependent cellular response comparison

Technical Documentation Hub

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47 linked technical documents
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